1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine
Description
Historical Context and Discovery
The discovery and development of this compound emerged from the broader historical evolution of heterocyclic chemistry and the systematic exploration of thiazole-piperazine hybrid compounds. The compound was first cataloged in chemical databases with creation dates traced to 2011, indicating its relatively recent emergence in the chemical literature. This timeline coincides with the intensified research efforts in combinatorial chemistry and diversity-oriented synthesis that characterized the early 21st century pharmaceutical research landscape.
The development of this compound represents part of a larger movement in medicinal chemistry toward exploring bis-heterocyclic systems that combine multiple pharmacophoric elements. Historical precedent for such approaches can be traced to the recognition that thiazole derivatives possess diverse biological activities, leading to seventeen Food and Drug Administration approved drugs containing thiazole rings, including treatments for asthma, bacterial infections, diarrhea, myelogenous leukemia, pain, duodenal ulcers, anthelmintics, central nervous system neuroprotection, and vitamin supplementation. Similarly, piperazine scaffolds have resulted in thirty-nine Food and Drug Administration approved drugs, establishing the piperazine nucleus as one of the most important heterocycles in pharmaceutical development.
The synthetic methodology for creating this compound builds upon decades of research in heterocyclic synthesis. The formation of the thiazole ring through reaction of suitable thioamides with alpha-haloketones under acidic conditions represents established synthetic protocols, while the subsequent sulfonylation using sulfonyl chlorides in the presence of bases such as triethylamine follows well-documented procedures. The final coupling with piperazine under basic conditions demonstrates the convergent synthetic strategies that have become hallmarks of modern pharmaceutical chemistry.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass broader principles of molecular design and synthetic strategy. This compound exemplifies the concept of privileged structures in medicinal chemistry, where specific molecular frameworks appear repeatedly in bioactive compounds due to their ability to interact favorably with biological targets. The thiazole ring system contributes to the compound's aromatic character and provides specific geometric constraints that influence molecular recognition processes.
The integration of thiazole and piperazine moieties through a sulfonyl linkage represents a sophisticated approach to combining distinct pharmacophoric elements. The sulfonyl group serves not merely as a linker but as an active participant in the compound's overall electronic structure and potential biological activity. This design principle reflects the evolution of medicinal chemistry toward more complex molecular architectures that can engage multiple binding sites or provide enhanced selectivity profiles.
Research into piperazine-tethered thiazole compounds has demonstrated their value in parallel synthesis approaches for drug discovery. The systematic exploration of these molecular frameworks has led to the identification of compounds with antiplasmodial activity, including derivatives that exhibit activity against chloroquine-resistant strains of Plasmodium falciparum. Such findings underscore the broader significance of these heterocyclic systems in addressing global health challenges and developing new therapeutic modalities.
The structural characteristics of this compound also contribute to our understanding of structure-activity relationships in heterocyclic chemistry. The presence of two primary nitrogen atoms in the piperazine ring provides opportunities for hydrogen bonding and ionic interactions, while their appropriate dissociation constants contribute to favorable pharmacokinetic properties including enhanced water solubility and bioavailability. These features make the compound representative of design principles that balance pharmacodynamic potency with favorable absorption, distribution, metabolism, and excretion characteristics.
Classification and Nomenclature
The systematic classification of this compound reflects established principles of chemical nomenclature and structural organization. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is formally designated as this compound, with alternative systematic names including 2-methyl-4-piperazin-1-ylsulfonyl-1,3-thiazole. The Chemical Abstracts Service registry number 1258826-79-7 provides a unique identifier that facilitates database searches and regulatory tracking.
From a structural classification perspective, the compound belongs to multiple overlapping categories within heterocyclic chemistry. Primary classification places it among thiazole-containing compounds, specifically those featuring substituted 1,3-thiazole rings with electron-withdrawing sulfonyl substituents. Secondary classification identifies it as a piperazine derivative, incorporating the six-membered saturated diazine ring system that characterizes this important class of pharmaceutical intermediates.
| Classification Category | Specific Designation | Key Structural Features |
|---|---|---|
| Primary Heterocycle | Thiazole derivative | 1,3-thiazole ring with 2-methyl substitution |
| Secondary Heterocycle | Piperazine derivative | Six-membered diazine ring |
| Functional Group | Sulfonamide | Sulfonyl linkage between ring systems |
| Molecular Framework | Bis-heterocyclic compound | Two distinct heterocyclic rings |
The compound's classification within the broader context of sulfonamide derivatives reflects its potential for biological activity, as sulfonamide-containing compounds have demonstrated significant therapeutic applications. Historical examples include sodium channel modulators that have found use in pain management, with structural similarities to other heteroaryl substituted sulfonamide derivatives that show selectivity for specific ion channel subtypes.
The systematic approach to classifying this compound also encompasses consideration of its synthetic accessibility and potential for structural modification. The compound serves as a representative example of modular synthetic design, where individual heterocyclic components can be independently optimized and then combined through established coupling methodologies. This classification approach facilitates both computational drug design efforts and systematic structure-activity relationship studies.
Properties
IUPAC Name |
2-methyl-4-piperazin-1-ylsulfonyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-7-10-8(6-14-7)15(12,13)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFOQYOBYZBWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities.
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine plays a significant role in biochemical reactions due to its unique structure. The thiazole ring in this compound is known to interact with various enzymes and proteins, facilitating a range of biochemical processes. For instance, thiazole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities. The sulfonyl group in this compound enhances its ability to interact with biomolecules through hydrogen bonding and electrostatic interactions. This compound has been observed to interact with enzymes such as cytochrome P450, influencing their catalytic activities.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby influencing cell proliferation and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes, such as cytochrome P450, through hydrogen bonding and hydrophobic interactions, thereby modulating their catalytic activities. Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities. At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of this compound to specific cellular compartments.
Biological Activity
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine is a synthetic compound featuring a thiazole ring and a piperazine moiety, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₈H₁₁N₃O₂S
- Molecular Weight : 201.25 g/mol
- Functional Groups : Thiazole ring, sulfonyl group, piperazine ring
The presence of these functional groups contributes to its unique reactivity and biological interactions.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that derivatives of thiazole and piperazine exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity Against Selected Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[...]-piperazine | Staphylococcus aureus | 3.12 μg/mL |
| 1-[...]-piperazine | Escherichia coli | 6.25 μg/mL |
These results suggest that the compound could serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It has been reported to inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14±0.003 | 21.25±0.15 |
| Urease | 0.63±0.001 | - |
These findings highlight the potential of this compound in therapeutic applications targeting neurodegenerative diseases and infections.
Anticancer Properties
Preliminary studies have indicated that thiazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several thiazole derivatives, including this compound, on human cancer cell lines such as HeLa and MCF-7. The results demonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The sulfonyl group enhances binding affinity to target enzymes and receptors.
- Structural Flexibility : The piperazine moiety allows for conformational adaptability, facilitating interactions with various biological macromolecules.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives may induce oxidative stress in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological activity of sulfonyl-piperazine derivatives is highly dependent on substituents attached to the piperazine ring and the sulfonyl-linked aromatic group. Below is a comparative analysis of key analogues:
Key Observations:
- Thiazole vs. Phenyl Substituents: Compounds with thiazole rings (e.g., 14j) often exhibit antiproliferative activity, whereas phenyl or benzyl derivatives (e.g., ) are linked to psychostimulatory effects .
- Electron-Withdrawing Groups: Sulfonyl and nitro groups enhance metabolic stability and binding affinity to biological targets, as seen in PKM2-targeting probes .
- Melting Points: Thiazole-containing derivatives (e.g., 14j, mp 121–123°C) generally have lower melting points compared to sulfamoyl-substituted analogues (mp up to 230°C), likely due to reduced crystallinity .
Pharmacological Activities
- Antiproliferative Effects: Compound 14j (thiazole-phenyl derivative) showed preliminary activity against cancer cell lines, suggesting that the thiazole ring enhances interaction with cellular targets like kinases or tubulin .
- Antioxidant Potential: Piperazine derivatives with methylphenoxy groups () increased superoxide dismutase (SOD) activity, but chlorine substitution reduced efficacy, highlighting the sensitivity of bioactivity to substituent choice .
Preparation Methods
Sulfonylation Reaction Conditions
-
- Piperazine (or substituted piperazine)
- 2-Methyl-1,3-thiazole-4-sulfonyl chloride (prepared or commercially available)
- Base such as triethylamine or sodium carbonate to neutralize HCl formed
- Solvent: Dichloromethane (CH2Cl2), tetrahydrofuran (THF), or dimethylformamide (DMF)
-
- Dissolve piperazine in anhydrous solvent under inert atmosphere (e.g., nitrogen).
- Cool the reaction mixture to 0–5°C to control exothermicity.
- Slowly add the thiazole sulfonyl chloride dissolved in the same solvent.
- Add base dropwise to maintain neutral or slightly basic conditions.
- Stir the reaction at low temperature for 1–2 hours, then allow to warm to room temperature and stir for additional time (4–12 hours) to ensure completion.
- Quench the reaction with water, extract the organic layer, wash with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure and purify the product by recrystallization or column chromatography.
Alternative Approaches
Direct sulfonylation using sulfonyl anhydrides or sulfonyl fluorides can be employed as milder sulfonylating agents to improve selectivity and yields.
Stepwise synthesis involving sulfonylation of thiazole derivatives followed by piperazine substitution has been reported in related compounds, which may offer advantages in controlling regioselectivity and purity.
Reaction Optimization and Yields
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Temperature | 0–5°C initially, then RT | Controls reaction rate and side reactions |
| Base | Triethylamine or Na2CO3 | Neutralizes HCl, improves yield |
| Solvent | CH2Cl2, THF, or DMF | Solubility and reaction kinetics |
| Reaction Time | 6–12 hours | Ensures complete conversion |
| Purification | Recrystallization or chromatography | High purity (>95%) achievable |
Typical isolated yields for sulfonylation of piperazine with sulfonyl chlorides range from 75% to 90%, depending on the substrate purity and reaction conditions.
Supporting Research Findings
A simplified synthetic approach for related 2-aminothiazole sulfonamides involves sulfonylation followed by alkylation, yielding high purity products in good yields, demonstrating the robustness of sulfonylation chemistry for thiazole derivatives.
Sulfonylation reactions of piperazine derivatives have been optimized to minimize side reactions such as over-alkylation or polymerization by controlling temperature and stoichiometry.
The reactivity of the sulfonyl group attached to heterocycles such as thiazole is well-documented, allowing for selective sulfonamide formation under mild conditions.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Preparation of sulfonyl chloride intermediate | Chlorosulfonation or oxidation/chlorination of thiazole derivative | 2-Methyl-1,3-thiazole-4-sulfonyl chloride | Requires careful handling of reagents |
| Sulfonylation of piperazine | Piperazine, sulfonyl chloride, base (Et3N), solvent (CH2Cl2), 0–25°C, 6–12 h | This compound | High yield, high purity achievable |
| Purification | Recrystallization or chromatography | Pure sulfonamide compound | Confirm structure by NMR, MS |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of sulfonyl and thiazole moieties and substitution pattern on piperazine.
Mass Spectrometry (MS): Confirms molecular weight and purity.
Infrared Spectroscopy (IR): Identifies characteristic sulfonyl (S=O) stretching bands around 1150–1350 cm⁻¹.
Elemental Analysis: Confirms elemental composition consistent with the proposed structure.
Q & A
Q. What are the standard synthetic routes for 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by sulfonylation with a thiazole derivative. For example, sulfonylation can be achieved using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents such as DCM or DMF under inert atmospheres . Optimization focuses on controlling temperature (often 0–25°C), stoichiometry of reagents (e.g., 1.2 equiv. of sulfonyl chloride), and catalyst selection (e.g., CuSO₄·5H₂O for click chemistry reactions) to maximize yield (typically 60–85%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the piperazine ring’s substitution pattern and thiazole-sulfonyl connectivity (e.g., sulfonyl group signals at δ ~3.5 ppm for piperazine protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₂N₃O₂S₂) .
- TLC/HPLC : Monitoring reaction progress using ethyl acetate/hexane (1:8) or acetonitrile/water gradients ensures intermediate purity .
Q. How is the compound’s preliminary biological activity assessed in vitro?
Initial screening involves:
- Receptor binding assays : Radioligand displacement studies (e.g., for 5-HT₁A or D₂ receptors) to measure IC₅₀ values .
- Enzyme inhibition assays : Testing against targets like DPP-IV or tyrosine kinases using fluorogenic substrates .
- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK-293 or HepG2) to determine EC₅₀ and selectivity indices .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis, and what are common pitfalls?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency but require rigorous drying to avoid hydrolysis .
- Catalyst loading : Reducing CuSO₄·5H₂O to 0.3 equiv. minimizes side reactions in azide-alkyne cycloadditions .
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity . Pitfalls include incomplete sulfonylation due to steric hindrance from the 2-methylthiazole group and oxidative degradation of the sulfonyl moiety under acidic conditions .
Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies (e.g., predicted high receptor affinity vs. low in vitro activity) are addressed by:
- Conformational analysis : Molecular dynamics simulations to assess if the thiazole-sulfonyl group adopts non-coplanar conformations, reducing target binding .
- Metabolic stability assays : LC-MS/MS to identify rapid hepatic clearance via CYP3A4-mediated oxidation of the piperazine ring .
- Solubility adjustments : Incorporating PEG-based formulations to enhance bioavailability, as logP values >3 may limit membrane permeability .
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
Docking workflows involve:
- Target selection : Prioritizing receptors with known piperazine interactions (e.g., serotonin or dopamine receptors) using PDB structures .
- Pose scoring : AutoDock Vina or Schrödinger Glide to evaluate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- Pharmacophore mapping : Identifying critical interactions (e.g., hydrogen bonds between the sulfonyl group and Arg156 in 5-HT₁A) . Validation via site-directed mutagenesis or competitive binding assays confirms predicted interactions .
Q. What strategies mitigate reduced biological activity in structurally modified analogs?
Structural modifications (e.g., adding β-cyclodextrin for solubility) may inadvertently disrupt pharmacophores. Mitigation approaches include:
- SAR studies : Systematic variation of substituents (e.g., replacing 2-methylthiazole with 4-chlorophenyl) to balance lipophilicity and target engagement .
- Prodrug design : Introducing ester or amide prodrug moieties to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Co-crystallization : X-ray diffraction of ligand-receptor complexes to guide rational design .
Methodological Considerations
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies : Exposure to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) followed by HPLC-MS to identify degradation products (e.g., sulfonic acid derivatives) .
- Plasma stability assays : Incubation with human plasma (37°C, 24 hrs) to detect esterase-mediated hydrolysis .
Q. What computational tools predict ADMET properties for this compound?
Tools like SwissADME or ADMETlab 2.0 estimate:
- Absorption : High Caco-2 permeability (Pe > 5 × 10⁻⁶ cm/s) but potential P-gp efflux.
- Toxicity : Ames test predictions for mutagenicity and hERG inhibition risk .
- Metabolism : CYP450 isoform specificity (e.g., CYP2D6 vs. CYP3A4) .
Q. How are enantiomeric impurities controlled during asymmetric synthesis?
Chiral HPLC (e.g., Chiralpak IC column) or SFC (supercritical fluid chromatography) with amylose-based stationary phases resolves enantiomers. Polarimetric analysis ensures ≥99% enantiomeric excess (ee) for pharmacologically active isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
